Propyl 3-(4-pyridylcarbonylamino)benzoate

Description

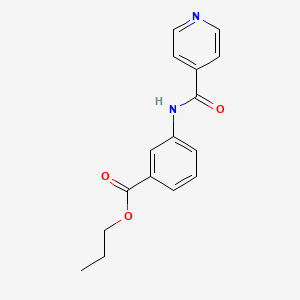

Propyl 3-(4-pyridylcarbonylamino)benzoate is a synthetic benzoate ester derivative characterized by a propyl ester group at the para position of the benzene ring and a 4-pyridylcarbonylamino substituent at the meta position. The pyridyl group may confer hydrogen-bonding capabilities, while the amide linkage enhances structural rigidity compared to simpler esters.

Properties

IUPAC Name |

propyl 3-(pyridine-4-carbonylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-2-10-21-16(20)13-4-3-5-14(11-13)18-15(19)12-6-8-17-9-7-12/h3-9,11H,2,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDULQNQCORLXGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 3-(4-pyridylcarbonylamino)benzoate typically involves the esterification of 3-(4-pyridylcarbonylamino)benzoic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-(4-pyridylcarbonylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: Propyl 3-(4-pyridylcarbonylamino)benzoate serves as a precursor in the synthesis of more complex organic molecules, facilitating advancements in synthetic organic chemistry.

- Reactivity Studies: The compound is utilized to explore reaction mechanisms involving carbonyl groups and amines, contributing to the understanding of chemical reactivity patterns.

Biology

- Enzyme Interaction Studies: It is employed as a probe in biochemical assays to study enzyme interactions, particularly with acetylcholinesterase (AChE). Research indicates that the compound can inhibit AChE activity, which is crucial for developing treatments for neurodegenerative diseases .

- Molecular Mechanism: The carbonyl group can form hydrogen bonds with amino acid residues in enzyme active sites, while the pyridine ring engages in π-π interactions with aromatic residues, modulating enzyme activity.

Industrial Applications

- Material Development: The compound is being investigated for its potential in creating new materials with enhanced thermal stability and mechanical strength. Its unique chemical properties make it suitable for applications in plastics and coatings.

- Pharmaceutical Development: Due to its biological activity, this compound is considered a lead compound in drug development, particularly for conditions requiring AChE inhibition .

Cholinesterase Inhibition

A study evaluated various derivatives of benzoates for their cholinesterase-inhibiting activity. This compound exhibited significant inhibition of AChE, making it a candidate for further pharmacological exploration .

Material Science Application

Research into the use of this compound in polymer science revealed its potential as an additive that enhances the mechanical properties of polymers without compromising thermal stability. This was demonstrated through comparative analysis with other similar compounds.

Mechanism of Action

The mechanism of action of Propyl 3-(4-pyridylcarbonylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs in Ethyl Benzoate Derivatives ()

Several ethyl benzoate derivatives from Molecules (2011) share structural similarities but differ in substituents and biological activity:

| Compound Name | Ester Group | Substituent Structure | Key Features |

|---|---|---|---|

| I-6230 | Ethyl | 4-(pyridazin-3-yl)phenethylamino | Pyridazine ring; ethylamino linker |

| I-6232 | Ethyl | 4-(6-methylpyridazin-3-yl)phenethylamino | Methylated pyridazine; enhanced lipophilicity |

| I-6273 | Ethyl | 4-(methylisoxazol-5-yl)phenethylamino | Isoxazole ring; potential antimicrobial activity |

Key Differences :

- Substituent Chemistry: The 4-pyridylcarbonylamino group in the target compound differs from pyridazine (I-6230) or isoxazole (I-6273) moieties. Pyridyl groups are less electron-deficient than pyridazines, possibly reducing reactivity in biological systems .

Comparison with Propyl 4-Hydroxybenzoate (Propyl Paraben) ()

Propyl 4-hydroxybenzoate (Propyl Paraben, CAS 94-13-3) is a widely used preservative with a hydroxyl group at the para position.

| Property | Propyl 3-(4-Pyridylcarbonylamino)benzoate | Propyl 4-Hydroxybenzoate |

|---|---|---|

| Molecular Formula | Likely C₁₆H₁₆N₂O₃ (inferred) | C₁₀H₁₂O₃ |

| Functional Groups | Pyridylcarbonylamino, propyl ester | Hydroxyl, propyl ester |

| Polarity | Higher (amide and pyridyl groups) | Moderate (hydroxyl) |

| Applications | Research/Pharmaceuticals (speculative) | Preservative |

Key Insights :

- The hydroxyl group in parabens enables antimicrobial activity via membrane disruption, whereas the pyridyl-amide group in the target compound may facilitate receptor binding or enzyme inhibition .

- Toxicity profiles likely differ: parabens are associated with endocrine disruption, but the pyridyl substituent could introduce novel toxicokinetic pathways .

General Alkyl Benzoate Comparisons ()

Alkyl benzoates vary in chain length and substituents, impacting physical and biological properties:

| Compound | Alkyl Chain | Substituent | LogP (Estimated) | Key Use |

|---|---|---|---|---|

| Methyl Benzoate | Methyl | None | 1.96 | Flavoring agent |

| Ethyl Benzoate | Ethyl | None | 2.64 | Solvent |

| Propyl Benzoate | Propyl | None | 3.20 | Fragrance |

| This compound | Propyl | 4-Pyridylcarbonylamino | ~2.5 (polar groups reduce lipophilicity) | Research candidate |

Critical Observations :

- Chain Length : Longer alkyl chains (e.g., propyl vs. ethyl) increase lipophilicity, but polar substituents (e.g., pyridyl-amide) counteract this effect, balancing solubility and membrane permeability .

- Metabolism : Simple alkyl benzoates undergo esterase-mediated hydrolysis, but the pyridyl-amide group in the target compound may resist enzymatic cleavage, prolonging biological activity .

Research Findings and Data Gaps

- Structural Activity Relationships (SAR): Pyridyl and amide groups in benzoates correlate with enhanced binding to biological targets, as seen in I-6230 derivatives . However, specific data on this compound’s efficacy or toxicity are unavailable.

- Toxicity : Propyl parabens exhibit low acute toxicity but raise concerns about chronic exposure . The target compound’s pyridyl group may introduce neurotoxic or hepatotoxic risks, requiring further study.

Biological Activity

Propyl 3-(4-pyridylcarbonylamino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a propyl group attached to a benzoate moiety, with a pyridine ring substituted at the carbonyl position. This structure is thought to contribute to its interactions with biological targets, particularly enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and other interactions with active sites of enzymes. The pyridine-4-carbonylamino group enhances binding affinity, which may lead to inhibition or modulation of enzyme activity .

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. It has been employed in studies focusing on enzyme inhibition mechanisms, particularly in the context of protein-ligand interactions. For instance, it has shown promise in inhibiting certain phosphodiesterases (PDEs), which are critical in various signaling pathways .

Antimicrobial Activity

In vitro studies have demonstrated the compound's efficacy against various bacterial strains. For example, it was tested against Mycobacterium avium subsp. paratuberculosis and M. intracellulare, showing superior activity compared to standard antibiotics like ciprofloxacin .

Anticancer Properties

There is emerging evidence suggesting that this compound may possess anticancer properties. In a study evaluating the cytotoxic effects on cancer cell lines, the compound exhibited significant inhibition of cell proliferation, indicating its potential as an anticancer agent .

Case Study: Inhibition of Phosphodiesterase

A study investigated the inhibitory effects of this compound on phosphodiesterase type IV (PDE4). The results indicated that at concentrations above 10 µM, the compound significantly reduced PDE4 activity, which is linked to inflammatory responses in diseases such as asthma and COPD .

Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.